methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Molecular Structure
The synthesis and evaluation of derivatives related to this compound often involve complex chemical reactions aimed at creating novel structures with potential biological activities. For example, the domino reaction of related pyrazolo[3,4-d]pyrimidine compounds with heterocyclic CH acids leads to the formation of substituted pyrazoles and anilines, showcasing the versatility of these compounds in synthetic chemistry (Erkin & Ramsh, 2014). Additionally, the crystal structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound reveals insights into its molecular interactions and packing within the crystalline state, further contributing to the understanding of its chemical properties (Avasthi et al., 2002).
Antimicrobial and Antibacterial Applications
Some derivatives exhibit significant antimicrobial and antibacterial effects, making them of interest for applications in surface coatings and printing inks. A study demonstrated that compounds physically incorporated into polyurethane varnish and printing ink paste showed excellent antimicrobial activity against various microbial strains (El‐Wahab et al., 2015).
Anticancer and Anti-Inflammatory Potential
Research on pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential as anticancer and anti-inflammatory agents. For instance, novel pyrazoles derived from these compounds have been evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, showing promising results in vitro and through computational studies (Thangarasu et al., 2019). Another study highlighted the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents, which underscores the broad spectrum of biological activities associated with these compounds (Azab et al., 2013).
Future Directions
The future directions for this compound could involve further investigation into its potential biological activity, given the activity observed in related compounds . For instance, related compounds have been found to be potent inhibitors of CDK2, suggesting potential applications in cancer treatment .
Properties
IUPAC Name |
methyl 3-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-17(23)14-13(8-9-27-14)25-16-12-10-19-22(11-6-4-3-5-7-11)15(12)20-18(21-16)26-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWNVTLAUAQOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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